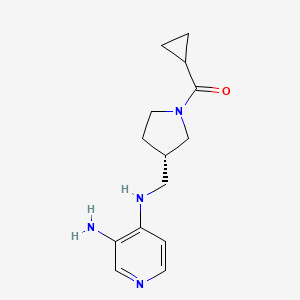

![molecular formula C7H13ClN2O B1404041 Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride CAS No. 1628557-06-1](/img/structure/B1404041.png)

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride

Vue d'ensemble

Description

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a bioactive metabolite. It was structurally elucidated as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) based on FT-IR, NMR and LC–MS analysis .

Synthesis Analysis

The compound was produced by a marine bacterium, Staphylococcus sp. strain MB30 . The culture conditions of the strain were optimized to enhance the yield of the antimicrobial compound. The compound was purified using silica gel column chromatography and high performance liquid chromatography .Molecular Structure Analysis

The mass spectrum analysis showed it has a molecular weight of 154 Da with a molecular formula of C7H10O2N2 .Applications De Recherche Scientifique

Synthesis of Lactam and Ketone Precursors

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride plays a role in the synthesis of lactams and ketone precursors, which are important for creating octahydropyrrolo- and octahydro-2H-pyrido[1,2-a]pyrazines. This process involves the construction of the piperazine ring and subsequent reactions like alkylation, Dieckmann cyclization, and acidic demethoxycarbonylation (Branden, Compernolle, & Hoornaert, 1992).

Domino Approach in Chemical Synthesis

The compound is utilized in a domino Michael/intramolecular nucleophilic substitution pathway, demonstrating flexibility in the synthesis of biologically relevant 3,4-dihydropyrrolo[1,2-a]pyrazines. This process involves the use of vinyl selenones and amidic functions, showcasing versatility in chemical synthesis (Palomba et al., 2018).

Development of Vascular Smooth Muscle Relaxants and Antihypertensive Agents

It has been involved in the synthesis of compounds tested for their ability to relax aortic smooth muscle and antihypertensive activity. This highlights its potential application in developing new medicinal compounds (Abou-Gharbia et al., 1984).

Preparation of Dihydropyrrolo[1,2-a]Pyrazin-1-One

The compound is key in the preparation of unreported 1H-3,4-dihydropyrrolo-[1,2-a]pyrazin-1-one, using a process involving monoesterification, bromine displacement, cyclization, and amidation. This process highlights its significance in creating new chemical entities (Guo et al., 2011).

Synthesis of Octahydropyrrolo[1,2-a]pyrazines

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is used in the new routes for synthesizing octahydropyrrolo[1,2-a]pyrazines, a structural fragment of several drugs. The synthesis involves the hydrogenation of 3,4-dihydropyrrolo[1,2-a]pyrazines under specific conditions (Likhosherstov, Peresada, & Skoldinov, 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXDSXZRXCCQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC(=O)N2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1403965.png)

![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1403968.png)

![(S)-7,8,9,10-Tetrahydro-5H,6aH-pyrido[1,2-a]quinoxalin-6-one](/img/structure/B1403970.png)